molecular formula C23H24N4O2S B2940090 2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1105251-14-6

2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2940090
CAS RN: 1105251-14-6
M. Wt: 420.53
InChI Key: IQLRYTMYDNKGPH-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

I have conducted a comprehensive analysis of the scientific research applications of the compound known as “2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide”. Below are six unique applications, each detailed in its own section:

Antioxidant and Antibacterial Activities

Compounds similar to the one you’ve mentioned have been reported to possess significant antioxidant and antibacterial properties. They are used in medical and biological industries for treating conditions like hypercholesterolemia and as potential drug candidates for anti-tumour, anti-microbial, antibacterial, anti-fungal, and anti-HSV activities .

Kinase Inhibitors

Thieno[3,4-c]pyrazole derivatives have been found useful as kinase inhibitors. These compounds are important in the development of treatments for various diseases, including cancer, due to their ability to inhibit specific enzymes involved in disease progression .

Protein Kinase Inhibitors for Oncology

Pyrazole derivatives are being developed as novel protein kinase inhibitors targeting molecular markers for precision oncology. This is a significant area of research for developing new cancer therapies .

Chemosensors

Pyrazole-based probes have been employed for sensing various cations and anions. These chemosensors can detect metals like Ag+, Cu2+, Zn2+, Hg2+, Al3+, Fe3+, and Cr3+, as well as anions like F- and CN-, which is crucial in environmental monitoring and diagnostics .

Antitumor Activity

Specific pyrazole derivatives have been synthesized and tested for antitumor activity against human cancer cell lines. This research is vital for discovering new chemotherapeutic agents .

Synthesis of Biologically Active Compounds

The synthesis of biologically active triazole and pyrazole compounds containing thiazole analogues has been reported. These compounds have shown promising antimicrobial and antioxidant activity, which could lead to the development of new pharmaceuticals .

properties

IUPAC Name

2-methyl-N-[2-[2-oxo-2-(2-phenylethylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-7-5-6-10-18(16)23(29)25-22-19-14-30-15-20(19)26-27(22)13-21(28)24-12-11-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLRYTMYDNKGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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